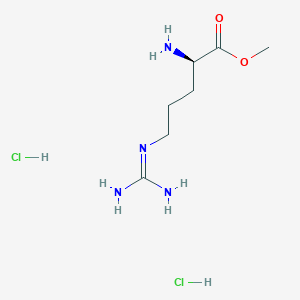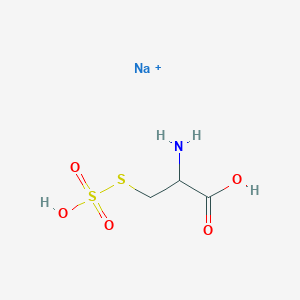
(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive features .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Biomedical Applications of Naphthalimide Derivatives : Naphthalimide compounds, including derivatives similar to the mentioned chemical, have shown extensive potential in medicinal applications. They interact with various biological targets through noncovalent bonds due to their large conjugated planar structures. These interactions have led to the development of naphthalimide-based drugs for treating diseases like cancer and as agents for diagnostics, artificial receptors, and cell imaging. The expansive research indicates a growing interest in such compounds for their therapeutic and diagnostic potential (Huo-Hui Gong et al., 2016).
Analytical and Synthetic Applications : Compounds with structures similar to "(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride" have been used in organic synthesis and as analytical reagents. For instance, the ninhydrin reaction, which involves primary amino groups reacting to form a purple dye, has applications across various scientific fields, including protein and amino acid analysis. This showcases the chemical's potential utility in analytical chemistry for detecting and analyzing compounds of interest (M. Friedman, 2004).
Applications in Drug Synthesis and Pharmacology : Various studies have explored the synthesis and biological activities of imidazole derivatives, indicating that similar compounds to "(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride" could have antitumor activities. This highlights the potential pharmaceutical applications of such compounds in developing new antitumor drugs and understanding their mechanisms of action (M. Iradyan et al., 2009).
Potential for Chiral Separation in Pharmaceutical Analysis : The use of amino acids as chiral auxiliaries in derivatizing agents for liquid chromatography indicates the relevance of such compounds in resolving enantiomers of pharmaceuticals. This suggests that "(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride" could play a role in the enantioseparation processes, essential for the quality control of chiral drugs (S. Batra and R. Bhushan, 2014).
Mechanism of Action
Target of Action
L-Arginine beta-naphthylamide hydrochloride, also known as (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride or EINECS 242-654-1, primarily targets aminopeptidase B (arginine aminopeptidase) and cathepsin H . These enzymes play crucial roles in protein degradation and turnover, and are involved in various biological processes.
Mode of Action
The compound acts as a substrate for its target enzymes . It binds to these enzymes and undergoes enzymatic degradation, which can affect the activity of the enzymes and lead to changes in the cellular processes they are involved in .
Biochemical Pathways
The compound’s interaction with aminopeptidase B and cathepsin H affects the protein degradation pathways in the cell . By acting as a substrate for these enzymes, it can influence the rate of protein turnover and potentially disrupt the normal functioning of these pathways .
Pharmacokinetics
Its solubility in ethanol is reported to be 50 mg/ml, indicating that it may have good bioavailability
Result of Action
The molecular and cellular effects of L-Arginine beta-naphthylamide hydrochloride’s action are largely dependent on its interaction with its target enzymes. By acting as a substrate for aminopeptidase B and cathepsin H, it can influence the activity of these enzymes and thereby affect the cellular processes they are involved in .
Action Environment
The action, efficacy, and stability of L-Arginine beta-naphthylamide hydrochloride can be influenced by various environmental factors. These may include the presence of other substrates or inhibitors, the pH and temperature of the environment, and the presence of other interacting proteins or molecules
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOXPYVEJEKIT-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7182-70-9 (Parent) | |
| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20172293 | |
| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |
CAS RN |
18905-73-2 | |
| Record name | Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-2-naphthalenyl-, monohydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-(Amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-(amidinoamino)-2-amino-N-2-naphthylvaleramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















